![molecular formula C14H11N3O2S2 B2638536 N-(6-乙酰氨基苯并[d]噻唑-2-基)噻吩-2-甲酰胺 CAS No. 325978-27-6](/img/structure/B2638536.png)

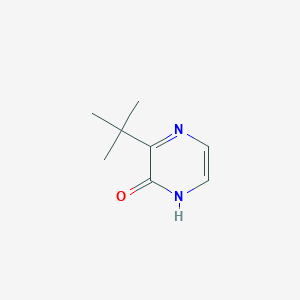

N-(6-乙酰氨基苯并[d]噻唑-2-基)噻吩-2-甲酰胺

描述

“N-(6-acetamidobenzo[d]thiazol-2-yl)thiophene-2-carboxamide” is a chemical compound. It has been mentioned in the context of reactions with Ru (PPh 3) 3 ClH (CO) and Ru (PPh 3) 3 (CO) 2 H 2 precursors to afford organo-carboxamide ruthenium (II) complexes .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, reactions of N - (benzo [ d ]thiazol-2-yl)pyrazine-2-carboxamide ( HL1) and N - (1H-benzo [ d ]imidazol-2-yl)pyrazine-2-carboxamide ( HL2) ligands with Ru (PPh 3) 3 ClH (CO) and Ru (PPh 3) 3 (CO) 2 H 2 precursors afforded the respective organo-carboxamide ruthenium ( II) complexes .Molecular Structure Analysis

The molecular structure of similar compounds has been characterized by NMR, FT-IR spectroscopies, mass spectrometry, micro-analyses, and single X-ray crystallography . The solid-state structures of these complexes confirm distorted octahedral geometries around the Ru ( II) atoms, containing one bidentate anionic carboxamidate ligand and four auxiliary ligands (PPh 3 /CO/H/Cl) .Chemical Reactions Analysis

The Ru ( II) complexes displayed moderate catalytic activities in the transfer hydrogenation of a broad spectrum of ketones, giving a maximum turnover number (TON) of 990 within 6 h . The catalytic activities of the Ru ( II) complexes were dependent on both the carboxamidate and auxiliary ligands .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed using various techniques. For instance, the properties of 6-Chloro- N - (6- (2-chlorophenyl)- [1,2,4]triazolo [3,4-b] [1,3,4]thiadiazol-3-yl)benzo [ d ]thiazol-2-amine were analyzed using IR, 1 H NMR, 13 C NMR, and MS .科学研究应用

合成和表征

合成技术: 已通过不同的化学过程合成了各种噻吩甲酰胺衍生物,包括与 N-(6-乙酰氨基苯并[d]噻唑-2-基)噻吩-2-甲酰胺 相似的结构。这些过程涉及缩合、水解和环化等反应,利用各种试剂和条件来生成目标分子 (Talupur, Satheesh, & Chandrasekhar, 2021)。

表征方法: 这些合成分子的表征通常使用红外光谱、1HNMR、13C-NMR、质谱和元素分析等技术来实现,提供了有关化合物化学结构和性质的详细信息 (Talupur, Satheesh, & Chandrasekhar, 2021)。

生物学应用

抗菌活性: 已研究了一些衍生物的抗菌特性。例如,某些噻吩-2-甲酰胺衍生物表现出抗菌作用,并已通过分子对接研究进行了评估 (Atta & Abdel‐Latif, 2021)。

抗癌特性: 研究表明噻吩衍生物具有潜在的抗癌活性。已经测试了这些化合物对各种癌细胞系的细胞毒性,在抑制细胞生长方面显示出有希望的结果 (Atta & Abdel‐Latif, 2021)。

化学性质和应用

晶体结构分析: 已使用 X 射线衍射等技术对类似化合物的详细晶体结构分析进行了分析,以了解分子排列和键合模式,这对于它们在各个领域的潜在应用至关重要 (Vasu et al., 2004)。

光电特性: 已对噻吩基化合物的光电特性进行了研究,包括对其电导率和光学特性的研究。这对于它们在电子和光子器件中的潜在用途非常重要 (Camurlu & Guven, 2015)。

作用机制

Target of Action

N-(6-acetamido-1,3-benzothiazol-2-yl)thiophene-2-carboxamide is a benzothiazole-based compound . Benzothiazole derivatives have been found to exhibit potent activity against Mycobacterium tuberculosis . The primary target of this compound is likely to be the DprE1 enzyme, which is essential for the survival of Mycobacterium tuberculosis .

Mode of Action

It is known that benzothiazole derivatives can inhibit the dpre1 enzyme . This inhibition disrupts the cell wall biosynthesis of Mycobacterium tuberculosis, leading to the death of the bacteria .

Biochemical Pathways

N-(6-acetamido-1,3-benzothiazol-2-yl)thiophene-2-carboxamide affects the cell wall biosynthesis pathway of Mycobacterium tuberculosis . By inhibiting the DprE1 enzyme, it disrupts the formation of arabinogalactan, a key component of the mycobacterial cell wall . This disruption leads to the death of the bacteria .

Pharmacokinetics

Benzothiazole derivatives are generally known for their good absorption and distribution profiles . The impact of these properties on the bioavailability of N-(6-acetamido-1,3-benzothiazol-2-yl)thiophene-2-carboxamide would need to be studied further.

Result of Action

The result of the action of N-(6-acetamido-1,3-benzothiazol-2-yl)thiophene-2-carboxamide is the inhibition of the growth of Mycobacterium tuberculosis . By inhibiting the DprE1 enzyme and disrupting cell wall biosynthesis, this compound causes the death of the bacteria .

未来方向

Future research could focus on the development of new compounds based on the “N-(6-acetamidobenzo[d]thiazol-2-yl)thiophene-2-carboxamide” scaffold. For instance, the synthesis of new benzothiazole based anti-tubercular compounds has been highlighted as a promising area of research . Additionally, the distinctive modes of antibiotic activity of small molecules when used in conjunction with a cell penetrating peptide suggest potential future directions .

属性

IUPAC Name |

N-(6-acetamido-1,3-benzothiazol-2-yl)thiophene-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11N3O2S2/c1-8(18)15-9-4-5-10-12(7-9)21-14(16-10)17-13(19)11-3-2-6-20-11/h2-7H,1H3,(H,15,18)(H,16,17,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUGFDRYLKPLRIQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11N3O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001320744 | |

| Record name | N-(6-acetamido-1,3-benzothiazol-2-yl)thiophene-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001320744 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

317.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

3.6 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24822400 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

325978-27-6 | |

| Record name | N-(6-acetamido-1,3-benzothiazol-2-yl)thiophene-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001320744 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[4-[2-(4-methoxyphenyl)sulfonyl-3-(4-methylphenyl)-3,4-dihydropyrazol-5-yl]phenyl]ethanesulfonamide](/img/structure/B2638454.png)

![(E)-2,3-dimethoxy-N-(6-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2638458.png)

![3-[3-(Difluoromethyl)-5-methylpyrazol-1-yl]butanoic acid](/img/structure/B2638460.png)

![N-{[4-(furan-3-yl)thiophen-2-yl]methyl}-1,3-benzothiazole-2-carboxamide](/img/structure/B2638471.png)

![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)methanesulfonamide](/img/structure/B2638472.png)

![1-((3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)methyl)-5-(3-chloro-4-methylphenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2638473.png)

![3-(4-fluorophenyl)-9-(2-methoxyethyl)-5,7-dimethyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione](/img/structure/B2638474.png)

![1-[4-(2,2,2-Trifluoro-1-phenylethyl)piperazin-1-yl]prop-2-en-1-one](/img/structure/B2638476.png)